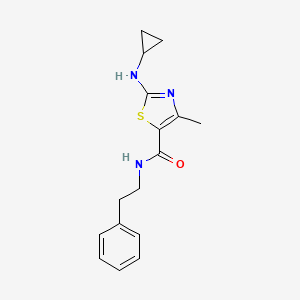![molecular formula C20H30N2 B6056974 (4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B6056974.png)
(4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine, also known as BU99006, is a novel compound that has gained interest in the scientific community due to its potential therapeutic applications. BU99006 is a selective 5-HT1A receptor agonist that has shown promising results in preclinical studies for the treatment of various psychiatric and neurological disorders.
Mecanismo De Acción
(4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine is a selective 5-HT1A receptor agonist that binds to the 5-HT1A receptor subtype in the brain. The 5-HT1A receptor is a G protein-coupled receptor that is involved in the regulation of serotonin neurotransmission. Activation of the 5-HT1A receptor leads to the release of serotonin, which has a modulatory effect on various neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
(4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine has been shown to have several biochemical and physiological effects in animal models. (4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine has been shown to increase the release of serotonin in the prefrontal cortex and hippocampus, which are regions of the brain that are involved in mood regulation and cognitive function. (4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine in lab experiments is its selectivity for the 5-HT1A receptor subtype. (4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine has a high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of the 5-HT1A receptor in various biological processes. However, one of the limitations of using (4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental paradigms.
Direcciones Futuras
There are several future directions for the research on (4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine. One potential direction is to investigate the therapeutic potential of (4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine in clinical trials for the treatment of psychiatric and neurological disorders. Another potential direction is to investigate the role of the 5-HT1A receptor in the modulation of immune function and inflammation. Additionally, future research could explore the potential of (4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine as a tool for studying the role of the 5-HT1A receptor in the regulation of circadian rhythms.
Métodos De Síntesis
(4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method involves the use of tert-butylcyclohexylamine, indole-3-carboxaldehyde, and sodium triacetoxyborohydride. The reaction is carried out in a solvent mixture of ethanol and water at room temperature. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
(4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine has been extensively studied for its potential therapeutic applications in various psychiatric and neurological disorders. Preclinical studies have shown that (4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine has anxiolytic, antidepressant, and antipsychotic effects. (4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine has also been shown to improve cognitive function and memory in animal models.
Propiedades
IUPAC Name |
4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2/c1-20(2,3)16-8-10-17(11-9-16)21-13-12-15-14-22-19-7-5-4-6-18(15)19/h4-7,14,16-17,21-22H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZZVLPWOFAFRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]cyclohexan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-allyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6056914.png)


![3-[1-(3,5-difluorobenzyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B6056921.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(4-ethyl-1-piperazinyl)acetamide](/img/structure/B6056922.png)
![4-{4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-1-piperidinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B6056935.png)
![2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6056950.png)

![4-[3-(4-methyl-1-piperazinyl)butyl]phenol](/img/structure/B6056958.png)
![methyl 3-nitro-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)benzoate](/img/structure/B6056959.png)
![3-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6056966.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[3-(methylthio)propyl]-4-piperidinol](/img/structure/B6056971.png)
![ethyl 3-(3-chlorobenzyl)-1-[(isopropylamino)carbonyl]-3-piperidinecarboxylate](/img/structure/B6056978.png)